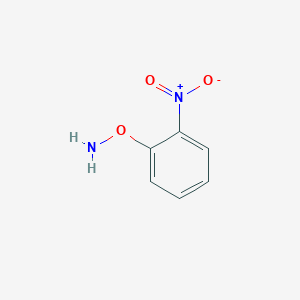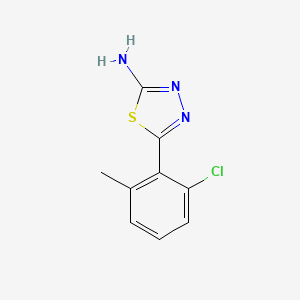
O-(2-Nitrophenyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Nitrophenyl)hydroxylamine is an organic compound with the molecular formula C6H6N2O3 It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 2-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
O-(2-Nitrophenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-nitrophenol with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-nitrophenol and hydroxylamine.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.
Procedure: The 2-nitrophenol is dissolved in an acidic solution, and hydroxylamine is added slowly. The mixture is stirred and heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-Nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides, thiols, or amines can react with this compound under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Applications De Recherche Scientifique
O-(2-Nitrophenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and as an intermediate in the synthesis of other organic molecules.
Biology: It can be used in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of O-(2-Nitrophenyl)hydroxylamine involves its interaction with molecular targets through its nitrophenyl and hydroxylamine groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(4-Nitrophenyl)hydroxylamine: Similar structure but with the nitro group at the 4-position.
O-Benzylhydroxylamine: Hydroxylamine derivative with a benzyl group instead of a nitrophenyl group.
3-Nitrophenylhydrazine: Contains a hydrazine group instead of a hydroxylamine group.
Uniqueness
O-(2-Nitrophenyl)hydroxylamine is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the nitro group at the 2-position can lead to different chemical and biological properties compared to its isomers or other substituted hydroxylamines.
Propriétés
Formule moléculaire |
C6H6N2O3 |
|---|---|
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
O-(2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O3/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H,7H2 |
Clé InChI |
QVRCXVNJEDIVTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)



![4-(2-Pyridyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13698506.png)
![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)






![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
